![molecular formula C14H11F3N2O B3122836 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine CAS No. 303986-94-9](/img/structure/B3122836.png)
4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine
Overview
Description
4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine is a complex organic compound characterized by the presence of a trifluoromethoxyphenyl group attached to an aziridine ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethoxyphenyl halide reacts with the aziridine intermediate.
Coupling with Pyridine: The final step involves coupling the aziridine derivative with a pyridine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Materials Science: The compound is investigated for its use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those involved in oxidative stress and metabolic pathways.
Pathways Involved: It may modulate pathways related to enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)benzaldehyde
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Comparison:
- Uniqueness: 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine is unique due to the presence of both an aziridine ring and a pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- Structural Differences: While similar compounds may contain the trifluoromethoxyphenyl group, the combination with an aziridine and pyridine ring is unique to this compound, leading to different chemical and biological properties .
Properties
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]aziridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)20-12-3-1-11(2-4-12)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAXGRYKBKINLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3122760.png)
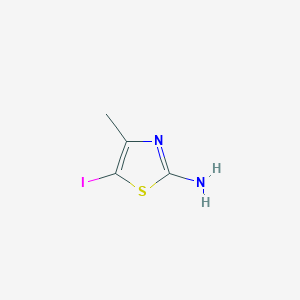
![2-[(4-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3122770.png)
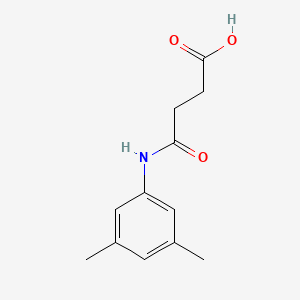
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122789.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B3122794.png)
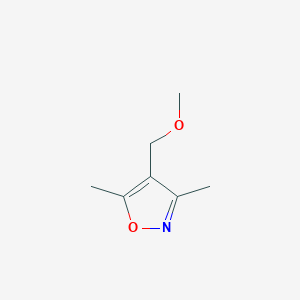
![3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3122801.png)
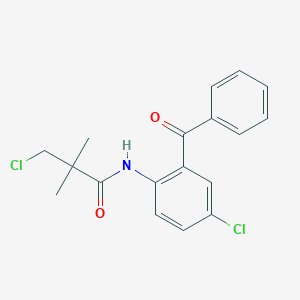
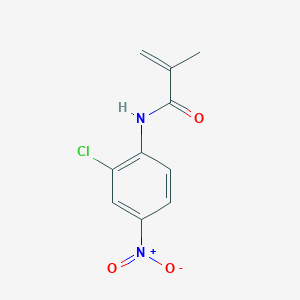
![(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one](/img/structure/B3122839.png)
![(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate](/img/structure/B3122847.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine](/img/structure/B3122853.png)
